![molecular formula C20H17FN6O3 B2982815 2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 579440-50-9](/img/structure/B2982815.png)

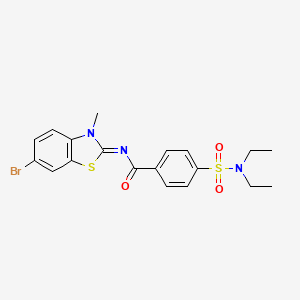

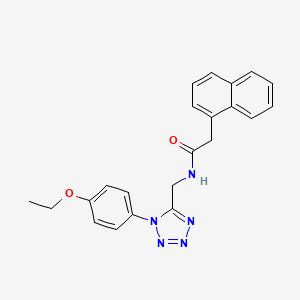

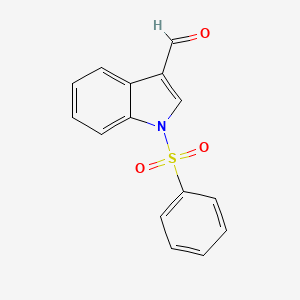

2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains a pyrrolo[2,3-b]quinoxaline core, which is a type of heterocyclic compound . The molecule also contains a fluoro-nitrophenyl group and a propyl-carboxamide group attached to the quinoxaline core .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their antimicrobial properties. For instance, certain pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as novel therapeutic agents in tuberculosis treatment (Guillon et al., 2004).

Optical Properties

The optical properties of pyrrolo[2,3-b]quinoxaline derivatives, including fluorescence and aggregation-induced emission enhancement (AIEE), have been extensively studied. Compounds based on the pyrrolo[2,3-b]quinoxaline system exhibit non-fluorescent behavior in solution but show AIEE upon water addition and in solid state. This characteristic is promising for applications in materials science and bioimaging (Goszczycki et al., 2017).

Anticancer Activity

Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has demonstrated their potential in anticancer therapy. These compounds, synthesized through various methods including microwave irradiation, have shown significant cytotoxic activity against several carcinoma cell lines, suggesting their utility as novel anticancer agents (Bhatt et al., 2015).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on azole-quinoline-based fluorophores inspired by ESIPT have shed light on their photophysical behaviors. These compounds exhibit dual emissions, including normal emission and ESIPT emission, with a significant Stokes shift. Their emission properties vary with solvent polarity, providing insights into their potential applications in sensing and optical materials (Padalkar & Sekar, 2014).

Propiedades

IUPAC Name |

2-amino-1-(4-fluoro-3-nitrophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O3/c1-2-9-23-20(28)16-17-19(25-14-6-4-3-5-13(14)24-17)26(18(16)22)11-7-8-12(21)15(10-11)27(29)30/h3-8,10H,2,9,22H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTYQPJBTMALSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

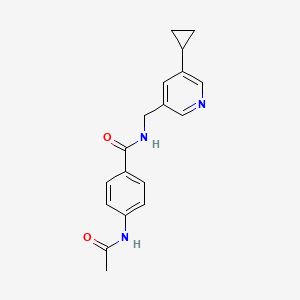

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)

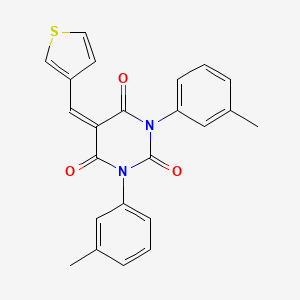

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

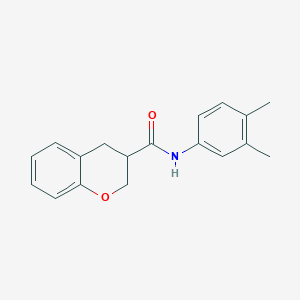

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)

![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)